molecular formula C10H10FNO2S B1489420 2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 884816-14-2

2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No. B1489420
M. Wt: 227.26 g/mol
InChI Key: HPMHOJRUKFXYGI-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of methods to produce the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined by techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions, products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

One notable application of similar compounds involves the synthesis and evaluation for potential medicinal properties. For instance, N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for in vitro antiplasmodial properties. Initial studies suggested that certain structural configurations of these compounds are required for biological activity against the Plasmodium falciparum parasite, potentially offering a pathway for developing new antimalarial drugs (Mphahlele, M., Mmonwa, M., Choong, Y., 2017).

Structural Analysis and Material Properties

The structural analysis of derivatives of acetamides, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has been characterized by X-ray powder diffraction, revealing their potential as pesticides. This detailed structural information can be pivotal for understanding the physical properties and stability of these compounds under various conditions (Olszewska, E., Pikus, S., Tarasiuk, B., 2008).

Catalysis and Chemical Processes

Compounds like N-(2-Hydroxyphenyl)acetamide have been used as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups to form such compounds, using catalysts like Novozym 435, represents a critical process in the pharmaceutical industry for producing specific and effective drugs. This process's optimization and understanding can lead to more efficient and sustainable production methods (Magadum, D. B., Yadav, G., 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves hypothesizing how the compound could be used in future research or applications based on its properties and reactivity.


For a specific compound, these details can be found in scientific literature such as research articles, patents, chemical databases, etc. Please consult a professional chemist or a trusted source for detailed information.


properties

IUPAC Name

S-[2-(2-fluoroanilino)-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c1-7(13)15-6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMHOJRUKFXYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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